

Far-Red Fluorescent Probes for Cellular Imaging: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cy5-PEG3-biotin*

Cat. No.: *B12380254*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Far-red fluorescent probes are indispensable tools in modern biological research and drug development, enabling high-resolution, non-invasive imaging of cellular processes in real-time. Their longer excitation and emission wavelengths provide significant advantages over traditional fluorescent probes, including deeper tissue penetration, reduced phototoxicity, and minimal interference from cellular autofluorescence. This guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of far-red fluorescent probes for cellular imaging.

Core Advantages of Far-Red Fluorescent Probes

The utility of far-red fluorescent probes stems from their unique photophysical properties. Operating in the 600-650 nm and beyond spectral range, these probes offer several key benefits for cellular imaging:

- Reduced Autofluorescence: Cellular components like NADH and flavins naturally fluoresce when excited by shorter wavelength light, creating a background "noise" that can obscure the signal from the fluorescent probe. Far-red light largely avoids exciting these endogenous molecules, resulting in a significantly higher signal-to-noise ratio.[\[1\]](#)[\[2\]](#)
- Deeper Tissue Penetration: Light scattering and absorption by biological tissues decrease at longer wavelengths.[\[1\]](#)[\[3\]](#)[\[4\]](#) This allows for the imaging of cells and processes within more complex biological samples, such as tissues and even whole organisms.[\[3\]](#)[\[5\]](#)

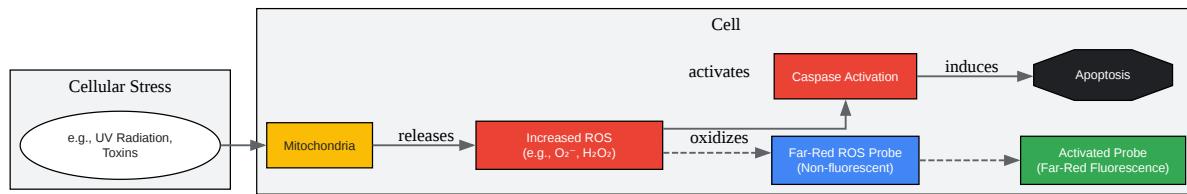
- Lower Phototoxicity: The high-energy light required to excite conventional fluorescent probes can be damaging to cells, affecting their viability and behavior. The lower energy of far-red light minimizes this phototoxicity, making it ideal for long-term live-cell imaging.[1][3]
- Suitability for Multicolor Imaging: The distinct spectral properties of far-red probes allow them to be used in conjunction with other fluorescent markers (e.g., GFP, RFP) for simultaneous visualization of multiple cellular targets.[3][4]

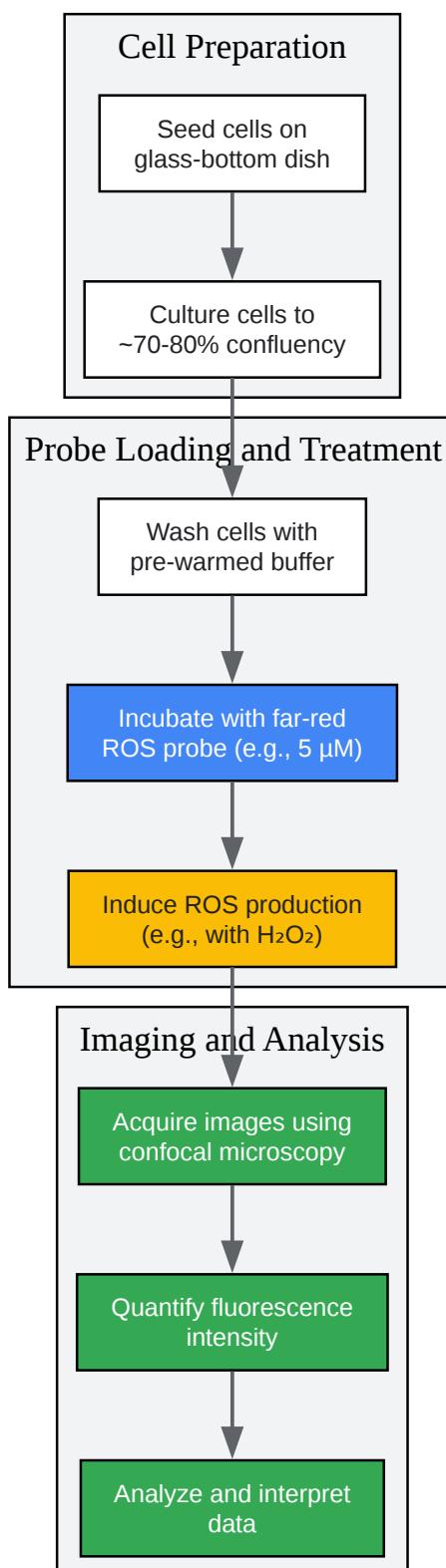
Key Classes and Properties of Far-Red Fluorescent Probes

A diverse array of far-red fluorescent probes have been developed, each with unique chemical structures and photophysical characteristics. Some of the most prominent classes include:

- Cyanine Dyes (e.g., Cy5, Cy7): These are among the most widely used far-red probes, known for their high extinction coefficients and good quantum yields. However, their photostability can be a limitation in some applications.
- Alexa Fluor Dyes (e.g., Alexa Fluor 647): This family of sulfonated rhodamine derivatives offers excellent photostability, brightness, and pH insensitivity, making them a popular choice for a wide range of imaging applications.[6]
- IRDye® Probes (e.g., IRDye 800CW): These probes are particularly well-suited for *in vivo* imaging due to their exceptional brightness and stability in the near-infrared spectrum.
- Genetically Encoded Far-Red Fluorescent Proteins (FPs): The development of far-red FPs has revolutionized live-cell imaging by enabling the specific labeling of proteins and organelles through genetic fusion.[1][3] While generally less bright and photostable than synthetic dyes, they offer unparalleled specificity.[1]

The selection of an appropriate far-red probe depends on the specific experimental requirements. The following table summarizes the key quantitative properties of several common far-red fluorescent probes.


Probe	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	Quantum Yield
Cy5	~649	~670	~250,000	~0.27
Alexa Fluor 647	~650	~665	~239,000[7]	~0.33[7]
IRDye 800CW	~774	~789	~240,000	~0.06
mCherry (FP)	~587	~610	~72,000	~0.22
mKate (FP)	~588	~633	~52,000	~0.33


Applications in Cellular Imaging and Signaling Pathway Analysis

Far-red fluorescent probes are employed in a vast range of cellular imaging applications, from visualizing subcellular structures to monitoring dynamic physiological processes. A particularly important application is the detection of reactive oxygen species (ROS), which are key signaling molecules involved in both normal physiology and disease.

Signaling Pathway: ROS-Mediated Apoptosis

Reactive oxygen species, such as hydrogen peroxide (H₂O₂) and superoxide (O₂⁻), are byproducts of cellular metabolism.[2][8] Under conditions of cellular stress, ROS levels can rise dramatically, leading to oxidative damage and the activation of apoptotic signaling pathways. Far-red fluorescent probes designed to react with specific ROS can be used to visualize their production and localization within the cell, providing insights into the mechanisms of cell death.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measure Reactive Oxygen Species using far-red Fluorescence [moleculardevices.com]
- 3. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [Far-Red Fluorescent Probes for Cellular Imaging: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380254#far-red-fluorescent-probes-for-cellular-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com